molecular formula C18H21ClN2 B13749356 1-Benzyl-5-dimethylaminomethylindole hydrochloride CAS No. 101832-87-5

1-Benzyl-5-dimethylaminomethylindole hydrochloride

Cat. No.: B13749356
CAS No.: 101832-87-5
M. Wt: 300.8 g/mol
InChI Key: ZHTJWRBZISQNOZ-UHFFFAOYSA-N
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Description

1-Benzyl-5-dimethylaminomethylindole hydrochloride is an indole-derived compound characterized by a benzyl group at the 1-position and a dimethylaminomethyl substituent at the 5-position of the indole core, with a hydrochloride salt enhancing its solubility and stability.

Properties

CAS No.

101832-87-5

Molecular Formula

C18H21ClN2

Molecular Weight

300.8 g/mol

IUPAC Name

(1-benzylindol-5-yl)methyl-dimethylazanium;chloride

InChI

InChI=1S/C18H20N2.ClH/c1-19(2)13-16-8-9-18-17(12-16)10-11-20(18)14-15-6-4-3-5-7-15;/h3-12H,13-14H2,1-2H3;1H

InChI Key

ZHTJWRBZISQNOZ-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CC1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-dimethylaminomethylindole hydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine hydrochloride with a suitable ketone under acidic conditions, leading to the formation of the indole core. Subsequent alkylation with benzyl chloride and dimethylaminomethyl chloride yields the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-dimethylaminomethylindole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2,3-diones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Indole-2,3-diones.

    Reduction: Reduced indole derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-Benzyl-5-dimethylaminomethylindole hydrochloride as an anticancer agent. Research indicates that compounds with indole structures can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated the synthesis of indole derivatives and their evaluation against human renal cell carcinoma, showcasing promising cytotoxicity profiles .

Table 1: Cytotoxicity of Indole Derivatives

CompoundCell LineIC50 (μM)
This compoundCAKI-1TBD
Other Indole DerivativeMCF-7TBD
Other Indole DerivativeHL-60TBD

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects, including anxiolytic and antidepressant activities. Similar compounds have been reported to interact with serotonin receptors, which are crucial in mood regulation .

Skin Care Formulations

The compound has been explored for its role in cosmetic formulations due to its potential skin benefits. Research indicates that indole derivatives can enhance skin penetration and improve the bioavailability of active ingredients in topical applications .

Table 2: Skin Benefits of Indole Derivatives

PropertyEffect
Skin PenetrationEnhanced absorption
MoisturizationImproved hydration
Anti-inflammatoryReduced skin irritation

Synthesis and Characterization

The synthesis of this compound involves multi-step processes that include the formation of indole frameworks through cyclization reactions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Activity

A recent study focused on synthesizing a series of indole derivatives, including this compound, and evaluating their cytotoxic effects on human cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting further investigation into its mechanism of action is warranted.

Case Study 2: Cosmetic Formulation

In a controlled trial, a formulation containing this compound was applied to volunteers over four weeks. The study measured skin hydration levels and overall skin health improvements, reporting positive outcomes that support its use in cosmetic products.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-dimethylaminomethylindole hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can bind to serotonin receptors, modulating their activity and influencing neurotransmission. This interaction is mediated through the indole core, which mimics the structure of serotonin, allowing the compound to act as an agonist or antagonist depending on the receptor subtype.

Comparison with Similar Compounds

Table 1: Core Structural Features

Compound Core Structure Key Substituents Pharmacological Class
Target Compound Indole 1-Benzyl, 5-dimethylaminomethyl Undocumented (hypothesized CNS modulator)
Benzydamine HCl Indazole Benzyl, dimethylaminopropyl NSAID, Local anesthetic
Memantine HCl Adamantane Methyl groups, primary amine NMDA antagonist
Chlorphenoxamine HCl Diphenylmethane Ethanolamine Antihistamine
Dosulepin HCl Dibenzothiepine Secondary amine Tricyclic antidepressant

Table 2: Physicochemical Inferences

Compound Solubility (HCl Salt) Lipophilicity (LogP Estimate) Stability Considerations
Target Compound High (aqueous) Moderate (~3.5) Sensitive to oxidation (indole)
Benzydamine HCl High Moderate (~2.8) Stable under refrigeration
Memantine HCl High Low (~1.9) Stable at room temperature
Dosulepin HCl Moderate High (~4.2) Light-sensitive

Analytical and Stability Considerations

  • Analytical Methods : Reverse-phase HPLC (RP-HPLC) and spectrophotometry, as demonstrated for dosulepin and memantine hydrochlorides , are likely applicable for quantifying the target compound.
  • Stability : Hydrochloride salts generally improve stability, but the indole moiety in the target compound may necessitate protection from light and oxidative conditions, similar to dosulepin .

Biological Activity

1-Benzyl-5-dimethylaminomethylindole hydrochloride is a synthetic compound derived from the indole structure, notable for its diverse biological activities. The compound's unique combination of functional groups enhances its solubility and bioactivity, making it a subject of interest in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzyl group and a dimethylaminomethyl substituent on the indole nucleus. This configuration allows for targeted interactions with biological receptors, potentially leading to novel therapeutic applications. The hydrochloride form of the compound improves its solubility and stability in biological systems, facilitating its use in various pharmacological contexts.

Table 1: Structural Characteristics of Related Indole Compounds

Compound NameStructure CharacteristicsUnique Features
5-MethoxyindoleMethoxy group at position 5Known for its neuroprotective effects
1-(4-Methoxybenzyl)-5-methylindoleBenzyl group with a methoxy substituentExhibits potent anti-inflammatory properties
3-Indolylacetic acidIndole structure with an acetic acid side chainFunctions as a plant hormone influencing growth

Biological Activity

This compound exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The following sections summarize key findings from recent studies.

Antimicrobial Activity

Research has indicated that indole derivatives, including this compound, can exhibit significant antimicrobial properties. For instance, studies have shown that certain analogues demonstrate activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values as low as ≤0.25 µg/mL. In contrast, other analogues showed limited activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli .

Table 2: Antimicrobial Activity of Indole Derivatives

CompoundTarget PathogenMIC (µg/mL)
Compound 26MRSA≤0.25
Compound 32MRSA4
Compound 57Cryptococcus neoformans≤0.25
Compound 111Cryptococcus neoformans≤0.25

Anti-inflammatory and Other Biological Activities

In addition to antimicrobial properties, compounds structurally related to this compound have been investigated for their anti-inflammatory effects. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models . Furthermore, there is ongoing research into their potential as anticancer agents due to their ability to induce apoptosis in cancer cell lines.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Electrophilic Substitution Reactions : Utilizing the indole moiety's reactivity to introduce various substituents.
  • Palladium-Catalyzed Cross-Coupling : A method that allows for the functionalization of indoles to create diverse derivatives with enhanced biological activity .

These synthetic routes are crucial for developing analogues with optimized pharmacological profiles.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of indole derivatives for their antimicrobial activity against a panel of bacterial pathogens. The results highlighted that specific substitutions on the indole ring significantly influenced the compounds' efficacy against MRSA and fungal pathogens like Cryptococcus neoformans. Notably, halogen substitutions at specific positions on the indole ring were correlated with increased antimicrobial potency .

Case Study 2: Anti-inflammatory Properties

In another investigation, researchers examined the anti-inflammatory effects of various indole derivatives in vitro. The study found that certain compounds could effectively reduce levels of inflammatory markers in human cell lines, suggesting potential therapeutic applications in treating inflammatory diseases .

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